molecular formula C10H10BrN3 B1325057 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline CAS No. 573711-38-3

3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline

Cat. No. B1325057
CAS RN: 573711-38-3
M. Wt: 252.11 g/mol
InChI Key: TVIAMILIYGIXJY-UHFFFAOYSA-N
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Description

“3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline” is a chemical compound with the empirical formula C10H10BrN3 and a molecular weight of 252.11 . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom attached to a pyrazole ring, which is further connected to an aniline group . The SMILES string representation of the molecule is BrC1=CN(N=C1)CC2=CC(N)=CC=C2 .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The compound plays a role in chemical reactions such as a domino reaction involving the cleavage of a substrate and the formation of substituted pyrazole and aniline derivatives (Erkin & Ramsh, 2014).

Electroluminescence and Photophysics

  • It is utilized in the synthesis of tetradentate bis-cyclometalated platinum complexes, which show potential applications in organic light-emitting diodes (OLEDs) due to their luminescent properties (Vezzu et al., 2010).

Corrosion Inhibition

  • Pyrazole derivatives, including compounds similar to 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline, exhibit inhibiting activity against the corrosion of steel in acidic environments, demonstrating their potential as corrosion inhibitors (Chadli et al., 2020).

Antimicrobial Applications

  • Pyrazolyl-based anilines, structurally related to the compound , have shown significant antibacterial and antifungal activity, indicating their potential use in developing new antimicrobial agents (Banoji et al., 2022).

Antiviral Properties

  • Derivatives of this compound have been evaluated for their antiviral activity, with some showing effectiveness against respiratory syncytial virus (RSV) (Fioravanti et al., 2015).

Molecular Structure and Crystallography

  • The compound contributes to the understanding of molecular structures in research, aiding in the elucidation of chemical and physical properties of related compounds (Lingaraju et al., 2016).

Theoretical Chemistry and Density Functional Theory (DFT) Studies

  • It is involved in theoretical studies to understand the chemical reactivity and inhibition efficiencies of compounds as corrosion inhibitors (Wang et al., 2006).

Catalysis and Chemical Bonding

  • Derivatives of the compound are used in research involving Rh(I) complexes and their application in catalysis and chemical bonding studies (Tregubov et al., 2013).

Photochemistry and Spectroscopy

  • Its derivatives are studied in photochemistry and spectroscopy, providing insights into excited-state proton transfer and luminescence properties (Vetokhina et al., 2012).

Coordination Chemistry

  • The compound is used in the synthesis of ligands for coordination chemistry, aiding in the development of novel metal complexes (Daoudi et al., 2002).

Antimicrobial and Anticancer Research

  • It has been synthesized in compounds that show promising antimicrobial and anticancer activities, indicating its potential in medical research (Mistry et al., 2016).

Safety and Hazards

“3-(4-bromo-1-methyl-1H-pyrazol-5-yl)aniline” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . The compound carries the signal word “Danger” and the hazard statement H301 .

properties

IUPAC Name

3-(4-bromo-2-methylpyrazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIAMILIYGIXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640486
Record name 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

573711-38-3
Record name 3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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